4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid
Description
This compound features a 1,3-thiazole core with:
- 4-Methyl substitution at position 4.
- Carboxylic acid at position 5.
- Ethylamino-linked 3-methyl-1,2,4-oxadiazole at position 2.
The 1,2,4-oxadiazole moiety enhances metabolic stability and hydrogen-bonding capacity, making it relevant in drug design.
Properties
IUPAC Name |
4-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-8(9(15)16)18-10(12-5)11-4-3-7-13-6(2)14-17-7/h3-4H2,1-2H3,(H,11,12)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAACRGKYOYGZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC2=NC(=NO2)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid is a compound that combines thiazole and oxadiazole moieties, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a thiazole ring and an oxadiazole derivative, which contribute to its biological activities. The presence of methyl groups and an amino substituent enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole rings. For instance, derivatives of 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The compound under study has been noted to exhibit an IC50 value in the range of 10–30 µM against several cancer types, indicating moderate to high potency in inhibiting tumor cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| Caco-2 | 20 |
| H9c2 (heart myoblast) | 25 |
This data suggests that the compound could serve as a lead for further development in cancer therapeutics.
Antimicrobial Activity
Compounds with oxadiazole structures have also been investigated for their antimicrobial properties. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, it showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Effects
The thiazole moiety is associated with anti-inflammatory effects. Studies indicate that derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's structural features may enhance its ability to modulate inflammatory pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC).
- Interaction with Cellular Targets : The presence of the oxadiazole ring allows for interaction with various cellular receptors and proteins involved in signaling pathways that regulate cell growth and apoptosis.
- Induction of Apoptosis : Preliminary studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
A recent case study involving a series of synthesized thiazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity. The study reported that compounds with electron-donating groups exhibited improved cytotoxicity against a panel of cancer cell lines compared to their counterparts lacking these modifications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid exhibits notable antimicrobial properties. For example:
- In vitro studies showed that derivatives of this compound possess significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like Oxytetracycline .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has indicated:
- Inhibition of cancer cell proliferation : The compound has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations. Notably, it has shown effectiveness against multi-drug resistant strains .
- Mechanism of action : The mechanism involves targeting specific kinases involved in cell division and survival pathways, leading to apoptosis in cancer cells. This is particularly relevant in the context of cancers characterized by centrosome amplification .
Case Studies
Several case studies have explored the applications of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Structure-Activity Relationship (SAR) Studies :
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The table below compares substituents at position 2, molecular weights, and key properties:
*Calculated based on formula C₁₁H₁₂N₄O₃S.
Key Observations :
- The oxadiazole-ethylamino substituent in the target compound balances polarity and metabolic stability, contrasting with the pyridinyl group’s basicity and the CF₃ group’s hydrophobicity .
- The hydroxyphenyl analog () serves as a pharmaceutical impurity, emphasizing the need for stringent synthesis control in drug development .
Preparation Methods
Oxadiazole Moiety Construction
The 3-methyl-1,2,4-oxadiazol-5-yl group is synthesized through cyclodehydration of amidoximes. A representative protocol involves reacting N-hydroxy-3-methylimidamide with acetic anhydride under reflux to form the oxadiazole ring. For the target compound, 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine is prepared by:
- Condensing ethyl glyoxylate with hydroxylamine to form an amidoxime.
- Cyclizing the amidoxime with acetyl chloride in dichloromethane.
- Reducing the nitrile group to a primary amine using LiAlH4.
Optimization Data:
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Cyclization | Acetic anhydride | 110°C | 85% |
| Reduction | LiAlH4 in THF | 0°C to RT | 78% |
Coupling and Functionalization
Amide Bond Formation Between Thiazole and Oxadiazole Units
The ethylamino linker is introduced via a nucleophilic substitution reaction. 2-Chloro-4-methylthiazole-5-carboxylic acid is treated with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of K2CO3 in DMF at 80°C for 12 hours. The reaction proceeds through an SN2 mechanism, with the amine displacing the chloride at position 2 of the thiazole ring.
Critical Parameters:
- Base: K2CO3 or triethylamine
- Solvent: DMF or acetonitrile
- Reaction Time: 12–16 hours
- Yield: 65–70%
Ester Hydrolysis to Carboxylic Acid
The ethyl ester group at position 5 of the thiazole is hydrolyzed using aqueous NaOH (2 M) in ethanol/water (1:1) at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid product.
Yield Enhancement Strategies:
- Using microwave irradiation reduces hydrolysis time to 30 minutes (yield: 88%).
- Enzymatic hydrolysis with lipases offers a greener alternative (yield: 75%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. For large-scale production, recrystallization from ethanol/water (1:2) achieves >95% purity.
Spectroscopic Validation
- 1H NMR (DMSO-d6, 400 MHz): δ 12.51 (s, 1H, COOH), 6.89 (t, 1H, NH), 4.32 (q, 2H, CH2-oxadiazole), 2.41 (s, 3H, CH3-thiazole), 2.28 (s, 3H, CH3-oxadiazole).
- IR (KBr): 1685 cm−1 (C=O), 1540 cm−1 (C=N).
- HRMS : m/z calcd for C10H12N4O3S [M+H]+: 269.0708; found: 269.0711.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous flow system that integrates thiazole cyclization and oxadiazole coupling in a single reactor. This method reduces reaction time from 18 hours to 2 hours and improves yield to 82%.
Solvent Recycling
DMF is recovered via vacuum distillation and reused for three cycles without yield loss, aligning with green chemistry principles.
Q & A
Basic: What synthetic strategies are recommended for constructing the thiazole and 1,3,4-oxadiazole rings in this compound?
Methodological Answer:
The thiazole core can be synthesized via cyclization of thiourea derivatives with α-halo ketones or esters under acidic or basic conditions. For example, refluxing thiourea analogs with chloroacetic acid and sodium acetate in acetic acid (Method A) yields thiazole intermediates . The 1,3,4-oxadiazole ring is typically formed by cyclizing acylhydrazides with activating agents like POCl₃ or via Huisgen cycloaddition using NaN₃ in DMF at 50°C . The ethylamino linker can be introduced via nucleophilic substitution or reductive amination between 2-(chloromethyl)oxadiazole and thiazole-amine precursors .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.5–2.7 ppm, aromatic protons in thiazole/oxadiazole rings at δ 7.0–8.5 ppm) .
- ¹³C NMR : Identify carbonyl carbons (thiazole-5-carboxylic acid at ~170 ppm) and heterocyclic carbons .
IR Spectroscopy : Verify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680–1720 cm⁻¹) and secondary amine (N-H ~3300 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to mitigate side reactions during oxadiazole formation?
Methodological Answer:
- Catalyst Selection : Use NaN₃ in DMF at 50°C for controlled azide formation, minimizing explosive intermediates .
- Solvent Control : Polar aprotic solvents (e.g., THF) improve cyclization efficiency. Avoid prolonged reflux to prevent decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the oxadiazole product .
- Monitoring : TLC or in-situ FTIR tracks reaction progress and detects intermediates like hydrazides .
Advanced: What methodologies address low aqueous solubility in biological assays?
Methodological Answer:
- Salt Formation : React the carboxylic acid with NaOH or NH₄OH to form sodium/ammonium salts, enhancing solubility .
- Prodrug Derivatization : Esterify the carboxylic acid (e.g., methyl or ethyl esters) for passive membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) or surfactants (e.g., Tween-80) in cell-based assays .
Advanced: How can conflicting biological activity data across studies be reconciled?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Validate enzyme inhibition (e.g., kinase assays) with ATP concentration gradients .
Structural Analysis :
- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with target proteins .
- Check for tautomerism in the oxadiazole ring, which may alter binding affinity .
Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
Advanced: What computational tools predict SAR for modifying the ethylamino linker?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to assess linker flexibility and hydrogen bonding .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate linker length/substituents with activity (e.g., logP vs. IC₅₀) .
- Free Energy Perturbation (FEP) : Calculate binding free energy changes upon substituting the ethyl group with bulkier alkyl chains .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation of the thiazole ring .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole moiety .
- Solvent Choice : Dissolve in dry DMSO (sealed under argon) for stock solutions; avoid aqueous buffers >1 week .
Advanced: How can regioselectivity challenges in thiazole functionalization be addressed?
Methodological Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the C5-position for carboxylation .
- Protecting Groups : Temporarily block the amine with Boc groups during electrophilic substitution at C2 .
- Microwave Synthesis : Enhances regioselectivity in cycloaddition reactions (e.g., 160°C, 30 min) .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer : MTT assay (48–72 hr exposure) on cancer cell lines (e.g., MCF-7, A549) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination .
Advanced: What mechanistic studies elucidate the role of the 3-methyloxadiazole moiety in target binding?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify hydrogen bonds with the oxadiazole .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess hydrophobic interactions .
- Alanine Scanning Mutagenesis : Replace key residues in the protein binding pocket to validate oxadiazole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
